molecular formula C20H25N3O2 B2750499 N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 954011-66-6

N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2750499
CAS No.: 954011-66-6
M. Wt: 339.439
InChI Key: FCFAXPSQOZTSCN-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide is an organic compound characterized by the presence of both dimethylamino and dimethylphenyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. For this compound, oxalyl chloride is reacted with 4-(dimethylamino)phenethylamine and 3,4-dimethylphenylamine under anhydrous conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors might be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide backbone, potentially converting it into corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid over-substitution.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Corresponding amines from the reduction of the oxalamide backbone.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug design and development.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing binding affinity.

    Pathways Involved: The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors. Its effects on enzyme activity can lead to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)urea: Similar structure but with a urea backbone instead of oxalamide.

    N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)carbamate: Contains

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-5-8-17(13-15(14)2)22-20(25)19(24)21-12-11-16-6-9-18(10-7-16)23(3)4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAXPSQOZTSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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